molecular formula C8H9NO2 B2698514 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 1613049-53-8

3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No.: B2698514
CAS No.: 1613049-53-8
M. Wt: 151.165
InChI Key: BKQIMUXRFYSQEA-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid (CAS: 1613049-53-8) is a small organic molecule with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It features a pyrrole ring substituted with a methyl group at the N1 position and an acrylic acid moiety at the C3 position. This compound is recognized as a versatile scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions . Its structural simplicity and modifiable functional groups make it a valuable intermediate in synthetic organic chemistry and drug discovery pipelines.

Properties

IUPAC Name

(E)-3-(1-methylpyrrol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h2-6H,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQIMUXRFYSQEA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613049-53-8
Record name (2E)-3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the reaction of 1-methylpyrrole with an appropriate acylating agent. One common method is the Knoevenagel condensation reaction, where 1-methylpyrrole is reacted with malonic acid or its derivatives in the presence of a base such as piperidine. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active pyrrole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Predicted pKa CAS Number
3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid Pyrrole (N-methyl) C₈H₉NO₂ 151.16 ~4.53 1613049-53-8
(E)-3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid Pyrazole (N-methyl) C₇H₈N₂O₂ 152.15 Not reported 1006959-18-7
(Z)-3-[1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid Thiazole-pyrrole hybrid C₁₀H₈N₂O₂S 220.25 Not reported 691887-94-2
3-[1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid Benzodioxol, dimethyl-pyrrole C₁₆H₁₅NO₄ 285.29 4.53 851879-23-7
(2E)-3-(1H-Indol-5-yl)prop-2-enoic acid Indole C₁₁H₉NO₂ 187.20 ~4.5 179626-79-0
3-(2-Fluorophenyl)prop-2-enoic acid Fluorophenyl C₉H₇FO₂ 166.15 ~2.8* 451-69-4

*Fluorine's electron-withdrawing effect lowers pKa compared to non-fluorinated analogs .

Key Observations:

Substituent Effects: Electron-Deficient Systems: The fluorophenyl derivative (pKa ~2.8) is significantly more acidic than the pyrrole-based compound (pKa ~4.53) due to fluorine's electron-withdrawing nature . Heterocyclic Diversity: Pyrazole and thiazole substituents introduce additional nitrogen or sulfur atoms, enabling unique hydrogen-bonding interactions and metal coordination, which are critical in enzyme inhibition .

Synthetic Accessibility: Pyrrole and pyrazole derivatives are often synthesized via condensation reactions (e.g., aldehyde + cyanoacetate) , while fluorinated analogs may require specialized fluorination techniques . Hybrid systems (e.g., thiazole-pyrrole) involve multi-step protocols, including cross-coupling or cyclization reactions .

Key Insights:

  • Target Selectivity : The pyrrole core in the target compound may favor interactions with heme-containing enzymes or pyrrole-binding proteins, whereas indole derivatives could target serotonin receptors .
  • Metabolic Stability : Fluorination (as in the fluorophenyl analog) reduces oxidative metabolism, making it suitable for in vivo applications .
  • Hybrid Systems: Thiazole-pyrrole hybrids leverage sulfur's electronegativity for improved binding to bacterial enoyl-ACP reductases .

Biological Activity

3-(1-methyl-1H-pyrrol-3-yl)prop-2-enoic acid, also known as pyrrole-3-propenoic acid, is an organic compound characterized by a pyrrole ring and an α,β-unsaturated carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₇H₇NO₂
  • Molecular Weight : Approximately 139.14 g/mol
  • Structure : The presence of a pyrrole ring and an acrylic acid moiety contributes to its unique chemical properties and potential biological activities.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with various molecular targets due to its structural similarity to other biologically active pyrrole derivatives. Potential interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacteria and fungi. Notably, it has been identified as a natural product found in Streptomyces parvulus, a bacterium known for producing various bioactive compounds.

Microorganism Activity
Staphylococcus aureusAntimicrobial activity observed
Escherichia coliLimited activity reported
Candida albicansPotential antifungal activity

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For example, studies have shown that related compounds can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) significantly .

A comparative study on various derivatives demonstrated the following results:

Compound Cell Line Viability (%) at 100 µM
Compound A (control)A54978–86%
Compound B (4-chlorophenyl)A54964%
Compound C (4-bromophenyl)A54961%
Compound D (4-dimethylamino)A549Significant reduction noted

These findings suggest that structural modifications can enhance the anticancer efficacy of pyrrole-based compounds.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial activity of several pyrrole derivatives, including those based on this compound. The results indicated that certain modifications led to enhanced activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens .

Case Study 2: Anticancer Properties

A separate study focused on the anticancer properties of novel derivatives derived from similar pyrrole structures. The compounds were subjected to MTT assays against various cancer cell lines, revealing that specific substitutions increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for drug development. Further investigations are warranted to explore:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific biological targets.
  • Structure–Activity Relationship (SAR) : Understanding how different structural modifications affect biological activity could lead to more potent derivatives.
  • Clinical Applications : Exploration of potential therapeutic applications in treating infections and cancer.

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